Norgestimate
Übersicht
Beschreibung
Norgestimate is a synthetic progestin, a type of hormone used in various hormonal contraceptives and hormone replacement therapies. It is a derivative of testosterone and is known for its minimal androgenic activity. This compound is commonly used in combination with estrogen in oral contraceptives to prevent pregnancy and treat acne vulgaris .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Norgestimat wird durch einen mehrstufigen Prozess synthetisiert, der von 19-Nortestosteron ausgehtDas Endprodukt wird durch Acetylierung der 17β-Hydroxygruppe erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Norgestimat beinhaltet die großtechnische chemische Synthese unter Verwendung ähnlicher Schritte wie bei der Laborsynthese, jedoch optimiert für höhere Ausbeuten und Reinheit. Der Prozess beinhaltet strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norgestimat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Deacetylierung: Entfernung der Acetylgruppe unter Bildung von 17-Deacetylnorgestimat.
Reduktion: Reduktion der Oximgruppe unter Bildung entsprechender Amine.
Hydroxylierung: Einführung von Hydroxylgruppen an verschiedenen Positionen.
Häufige Reagenzien und Bedingungen:
Deacetylierung: Typischerweise unter Verwendung von saurer oder basischer Hydrolyse durchgeführt.
Reduktion: Katalytische Hydrierung oder chemische Reduktion unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid.
Hydroxylierung: Oft mit Oxidationsmitteln wie Kaliumpermanganat oder Osmiumtetroxid durchgeführt.
Hauptprodukte:
17-Deacetylnorgestimat: Ein aktiver Metabolit, der durch Deacetylierung gebildet wird.
Norgestrel: Ein weiterer aktiver Metabolit, der durch weiteren Stoffwechsel gebildet wird.
Wissenschaftliche Forschungsanwendungen
Norgestimat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Steroidsynthese und des Stoffwechsels verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Hormonrezeptor-Interaktionen.
Medizin: Weit verbreitet in Kontrazeptiva und Hormonersatztherapien. .
Industrie: In der pharmazeutischen Industrie zur Herstellung verschiedener hormoneller Medikamente eingesetzt.
5. Wirkmechanismus
Norgestimat entfaltet seine Wirkung, indem es das natürliche Hormon Progesteron nachahmt. Es bindet an Progesteronrezeptoren im Körper, was zur Unterdrückung des Gonadotropin-Releasing-Hormons (GnRH) aus dem Hypothalamus führt. Dies wiederum reduziert die Freisetzung von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH) und verhindert so den Eisprung. Zusätzlich verändert Norgestimat den Zervixschleim und die Gebärmutterschleimhaut, wodurch sie weniger geeignet für die Spermienpenetration und Einnistung wird .
Wirkmechanismus
Norgestimate exerts its effects by mimicking the natural hormone progesterone. It binds to progesterone receptors in the body, leading to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), preventing ovulation. Additionally, this compound alters the cervical mucus and endometrial lining, making it less suitable for sperm penetration and implantation .
Vergleich Mit ähnlichen Verbindungen
Norgestimat wird häufig mit anderen Gestagenen wie Desogestrel, Gestoden und Dienogest verglichen. Diese Verbindungen teilen einige gemeinsame Eigenschaften, haben aber auch unterschiedliche Unterschiede:
Desogestrel: Ein weiteres Gestagen der dritten Generation mit minimaler androgener Aktivität. Es ist ein Prodrug, das im Körper in seine aktive Form umgewandelt wird.
Gestoden: Bekannt für seine hohe Potenz und starke Bindungsaffinität an Progesteronrezeptoren.
Dienogest: Besitzt antiandrogene Eigenschaften und wird zur Behandlung von Endometriose verwendet.
Einzigartigkeit von Norgestimat: Norgestimat ist einzigartig aufgrund seiner minimalen androgenen Aktivität und seiner Fähigkeit, in aktive Metaboliten wie 17-Deacetylnorgestimat und Norgestrel umgewandelt zu werden. Dies macht es zu einer bevorzugten Wahl in Kontrazeptiva mit weniger Nebenwirkungen im Zusammenhang mit Androgenität .
Biologische Aktivität
Norgestimate is a synthetic progestin that is primarily used in oral contraceptives. Its biological activity is characterized by its selective binding to progestin receptors, minimal androgenic effects, and overall safety profile. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in contraceptive use, and implications for health.
This compound exhibits a high degree of selectivity for progestin receptors, which allows it to exert its effects with minimal androgenic activity. This selectivity is crucial as it reduces the risk of side effects commonly associated with androgenic progestins, such as weight gain and adverse lipid profiles.
- Progestational Activity : this compound binds effectively to progestin receptors in target tissues. In preclinical studies, it has been shown to stimulate the endometrium and inhibit ovulation by preventing the preovulatory surge of luteinizing hormone (LH) .
- Androgenicity : Compared to other progestins like levonorgestrel and gestodene, this compound has significantly lower affinity for androgen receptors. This results in negligible androgenic effects, making it a favorable option for women concerned about such side effects .
Clinical Efficacy and Safety
This compound is often combined with ethinyl estradiol in contraceptive formulations. Clinical trials have demonstrated its effectiveness and safety profile:
- Contraceptive Efficacy : A large-scale study involving 59,701 women reported a Pearl Index of 0.25 pregnancies per 100 woman-years for this compound/ethinyl estradiol formulations, indicating high efficacy .
- Tolerability : The same study noted minimal adverse effects on weight, blood pressure, and lipid metabolism. Most women experienced reduced menstrual bleeding intensity and cycle length over six cycles .
- Comparison with Other Progestins : this compound has shown statistically significant improvements in high-density lipoprotein (HDL) cholesterol levels compared to formulations containing more androgenic progestins .
Case-Control Studies on Thromboembolic Risk
A case-control study assessed the risk of venous thromboembolism (VTE) associated with this compound-containing oral contraceptives compared to transdermal systems. The findings indicated that users of this compound had a lower risk of VTE (odds ratio 1.0) compared to those using transdermal systems (odds ratio 2.0) .
Acne Treatment Efficacy
This compound has also been studied for its efficacy in treating moderate acne vulgaris. A randomized controlled trial demonstrated that women taking this compound/ethinyl estradiol experienced significant reductions in acne lesions compared to placebo . The treatment group showed a mean decrease in inflammatory lesions by 62% over six months .
Summary Table of Key Findings
Parameter | This compound | Comparison (Levonorgestrel) |
---|---|---|
Progestational Activity | High | Moderate |
Androgenic Activity | Minimal | Higher |
Pearl Index (Contraceptive Efficacy) | 0.25 pregnancies/100 woman-years | Variable |
HDL Cholesterol Effect | Statistically significant increase | Decrease |
Acne Treatment Efficacy | Significant reduction in lesions | Not applicable |
Eigenschaften
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQMECNKUGGKA-NMYWJIRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046922 | |
Record name | Norgestimate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norgestimate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.31e-03 g/L | |
Record name | Norgestimate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Progesterone analogs like norgestimate decrease the frequency of gonadotropin releasing hormone pulses from the hypothalamus, decreasing follicle stimulating hormone and luteinizing hormone. These actions prevent ovulation. Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis. It also induces production of sex hormone binding globulin, which decreases free testosterone. These actions together result in less testosterone being available to stimulate sebaceous glands, resulting in effective treatment of some forms of acne., Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which reduce the likelihood of implantation)., Receptor binding studies, as well as studies in animals and humans, have shown that norgestimate and 17-deacetyl norgestimate, the major serum metabolite, combine high progestational activity with minimal intrinsic androgenicity. Norgestimate, in combination with ethinyl estradiol, does not counteract the estrogen-induced increases in sex hormone binding globulin (SHBG), resulting in lower serum testosterone., Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/, Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/ | |
Record name | Norgestimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norgestimate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methylene chloride | |
CAS No. |
107382-52-5, 35189-28-7, 20799-27-3 | |
Record name | Norgestimate, E- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107382525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norgestimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norgestimate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-13-ethyl-17α-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORGESTIMATE, E- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKX8DN6TY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Norgestimate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Norgestimate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-218 °C, 216 °C | |
Record name | Norgestimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norgestimate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Norgestimate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.